molecular formula C22H23ClFN3O3 B11159972 1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11159972
M. Wt: 431.9 g/mol
InChI Key: NPHZXXBGRKZSMO-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carbamoyl group, and a phenyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbamoyl group, and the substitution of the phenyl ring with chlorine and fluorine atoms. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: This step may involve the reaction of an amine with a carbamoyl chloride or similar reagent.

    Substitution of the Phenyl Ring: Chlorine and fluorine atoms can be introduced through halogenation reactions using reagents such as chlorine gas or fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Analogous Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    Carbamoyl-Substituted Phenyl Compounds: Compounds with carbamoyl groups attached to phenyl rings but lacking the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H23ClFN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

1-butyl-N-[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23ClFN3O3/c1-2-3-10-27-13-15(11-20(27)28)22(30)25-16-6-4-14(5-7-16)21(29)26-17-8-9-19(24)18(23)12-17/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,30)(H,26,29)

InChI Key

NPHZXXBGRKZSMO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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